7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes multiple aromatic rings, methoxy groups, and a carboxamide group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or p-toluenesulfonic acid
Temperature: 60-80°C
Time: 6-12 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated aromatic compounds and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This makes it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, the compound’s potential as an anti-cancer agent is being explored. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the inhibition of specific enzymes, particularly kinases. These enzymes play crucial roles in cell signaling pathways, and their inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid
- 7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 7-(3,4-dimethoxyphenyl)-N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Uniqueness
The uniqueness of 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific substitution pattern and the presence of multiple functional groups
Properties
Molecular Formula |
C32H32N2O5 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C32H32N2O5/c1-19-29(32(36)34-23-12-8-9-13-26(23)37-2)30(20-10-6-5-7-11-20)31-24(33-19)16-22(17-25(31)35)21-14-15-27(38-3)28(18-21)39-4/h5-15,18,22,30,33H,16-17H2,1-4H3,(H,34,36) |
InChI Key |
ZSDUNDDPPFVOEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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